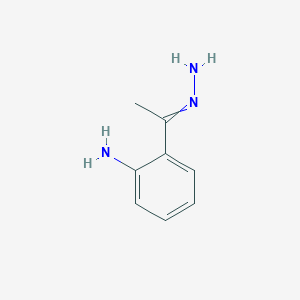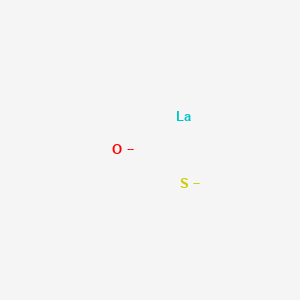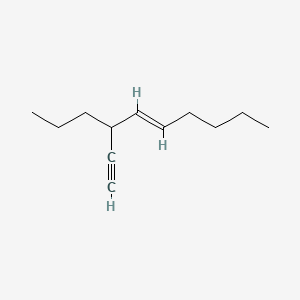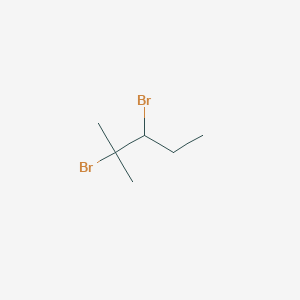
2-(1-Hydrazinylideneethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydrazinylideneethyl)aniline is an organic compound that features both an aniline and a hydrazone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydrazinylideneethyl)aniline typically involves the reaction of aniline derivatives with hydrazine derivatives under controlled conditions. One common method is the condensation reaction between an aniline derivative and a hydrazone precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydrazinylideneethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted aniline or hydrazone derivatives.
Aplicaciones Científicas De Investigación
2-(1-Hydrazinylideneethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, polymers, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydrazinylideneethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but lacking the hydrazone group.
Hydrazones: Compounds containing the hydrazone functional group but without the aniline moiety.
Phenylhydrazine: A compound with both aniline and hydrazine functionalities, similar to 2-(1-Hydrazinylideneethyl)aniline.
Uniqueness
This compound is unique due to the presence of both aniline and hydrazone functional groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
55271-24-4 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-ethanehydrazonoylaniline |
InChI |
InChI=1S/C8H11N3/c1-6(11-10)7-4-2-3-5-8(7)9/h2-5H,9-10H2,1H3 |
Clave InChI |
DDHMXSALJQJFIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)

![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)







